molecular formula C18H19ClN2O3S2 B2821566 Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate CAS No. 687565-24-8

Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate

Cat. No. B2821566
CAS RN: 687565-24-8
M. Wt: 410.93
InChI Key: VKZIHKXWURQYTQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate is involved in the synthesis of complex molecules, indicating its utility in developing new chemical entities with potential biological activities. The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, its derivatives have been explored for antimicrobial activities, showing promise in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007; Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S., 2008). Additionally, its applications extend to the synthesis of novel compounds with potential for selective recognition of biomolecules, indicating its relevance in bioanalytical chemistry and sensor development (Dong, L., et al., 2015).

Potential Biological Activities

Research efforts have also focused on evaluating the biological activities of compounds synthesized from Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate. These studies aim to identify new therapeutic agents with antimicrobial and anticancer properties. The synthesis of new quinazolines and their screening for antimicrobial activities highlight the potential of these derivatives in addressing bacterial and fungal infections (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, the exploration of thiazoles and their fused derivatives for antimicrobial activities underscores the compound's utility in developing novel antimicrobial agents (Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S., 2008).

Future Directions

The future directions in the research of this compound could involve exploring its potential therapeutic applications, given the diverse biological activities of heterocyclic compounds . Further studies could also focus on optimizing its synthesis and understanding its chemical reactions.

properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c1-4-24-16(23)18(2,3)26-17-20-13-9-10-25-14(13)15(22)21(17)12-7-5-11(19)6-8-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIHKXWURQYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate

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